2-Isopropyl-4-methoxyaniline
Overview
Description
2-Isopropyl-4-methoxyaniline is an organic compound with the molecular formula C10H15NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by an isopropyl group at the second position and a methoxy group at the fourth position. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isopropyl-4-methoxyaniline can be synthesized through several methods. One common approach involves the alkylation of 4-methoxyaniline with isopropyl halides under basic conditions. Another method includes the reduction of 2-isopropyl-4-nitroanisole using hydrogen in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The nitro compound is typically reduced in the presence of a metal catalyst such as palladium on carbon, under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces primary amines.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
2-Isopropyl-4-methoxyaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-isopropyl-4-methoxyaniline involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to an electrophile. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: Lacks the isopropyl group, making it less sterically hindered.
2-Isopropylaniline: Lacks the methoxy group, affecting its electronic properties.
2-Bromo-4-methoxyaniline: Contains a bromine atom, altering its reactivity.
Uniqueness
2-Isopropyl-4-methoxyaniline is unique due to the presence of both isopropyl and methoxy groups, which influence its steric and electronic properties, making it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
4-methoxy-2-propan-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7(2)9-6-8(12-3)4-5-10(9)11/h4-7H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEYGGFCOLUVTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552630 | |
Record name | 4-Methoxy-2-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114650-46-3 | |
Record name | 4-Methoxy-2-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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